Cas no 68298-13-5 (1-Pentanesulfonamide,1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-methyl-)
68298-13-5 structure
Product Name:1-Pentanesulfonamide,1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-methyl-
Numero CAS:68298-13-5
MF:C6H4F11NO2S
MW:363.148899078369
CID:524325
PubChem ID:109969
Update Time:2025-04-19
1-Pentanesulfonamide,1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Pentanesulfonamide,1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-methyl-
- 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-methyl-pentane-1-sulfonamide
- 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-methylpentane-1-sulfonamide
- Undecafluoro-N-methyl-1-pentanesulfonamide
- DTXSID6071374
- 68298-13-5
- NS00011241
- SCHEMBL9069070
- 1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-methyl-
- BKKNDZBSSSAGIB-UHFFFAOYSA-N
-
- Inchi: 1S/C6H4F11NO2S/c1-18-21(19,20)6(16,17)4(11,12)2(7,8)3(9,10)5(13,14)15/h18H,1H3
- Chiave InChI: BKKNDZBSSSAGIB-UHFFFAOYSA-N
- Sorrisi: S(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(NC)(=O)=O
Proprietà calcolate
- Massa esatta: 362.97872
- Massa monoisotopica: 362.978709
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 14
- Conta atomi pesanti: 21
- Conta legami ruotabili: 5
- Complessità: 488
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 54.6
- XLogP3: 3.2
Proprietà sperimentali
- Densità: 1.668
- Punto di ebollizione: 176.9°Cat760mmHg
- Punto di infiammabilità: 60.8°C
- Indice di rifrazione: 1.323
- PSA: 46.17
1-Pentanesulfonamide,1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-methyl- Letteratura correlata
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
68298-13-5 (1-Pentanesulfonamide,1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-methyl-) Prodotti correlati
- 68259-15-4(N-Methyl-perfluorohexane-1-sulfonamide (>90%))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso